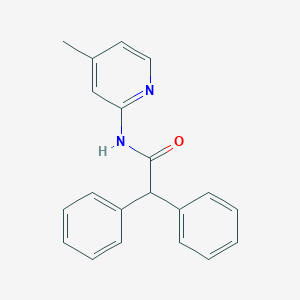![molecular formula C28H19NO3 B270318 [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzofuran derivatives and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is not fully understood. However, research studies have suggested that it exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of various enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2 and iNOS. It has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress. In addition, it has been reported to induce apoptosis in cancer cells and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. It is also relatively easy to synthesize and has been optimized for higher yields and purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its synthetic method for higher yields and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of [3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone involves the reaction of 5-methyl-2-(phenylmethoxy)benzoic acid with 3-(pyridin-3-yl)acrylic acid in the presence of a coupling agent and a base. The resulting intermediate is then cyclized to form the final product. This synthetic method has been reported in several research articles and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent. Research studies have shown that this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone |
|---|---|
Formule moléculaire |
C28H19NO3 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C28H19NO3/c1-17-11-12-24-22(13-17)25(28(32-24)27(30)18-7-3-2-4-8-18)19-14-20-16-31-23-10-6-5-9-21(23)26(20)29-15-19/h2-15H,16H2,1H3 |
Clé InChI |
KNXUGNKMCBFFLM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2C3=CC4=C(C5=CC=CC=C5OC4)N=C3)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)



![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)
